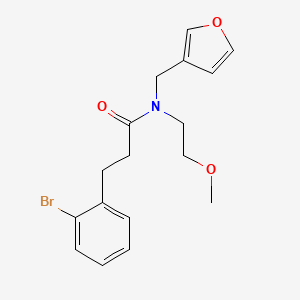
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide" is a complex molecule that appears to be related to various research areas, including organic synthesis, molecular structure analysis, and chemical reactions. Although the exact compound is not directly mentioned in the provided papers, the related compounds and reactions can give insights into the possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related brominated compounds involves careful selection of reactants and conditions. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide required NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction for analysis . Similarly, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane bis-lactones involved the use of potassium carbonate and tetrabutylammonium bromide as a catalyst . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of brominated compounds is often determined using X-ray diffraction. For example, the structure of a related compound was confirmed to belong to the monoclinic system with specific cell parameters . Another compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, also crystallized in the monoclinic system and its dihedral angles and weak hydrogen bonds were analyzed . These techniques would be relevant for analyzing the molecular structure of "this compound."
Chemical Reactions Analysis
The reactivity of brominated compounds with nucleophiles can lead to various products. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles resulted in the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . The bromination of 2-methoxycarbonyl derivatives of furan and other heterocycles has been studied, showing characteristic features similar to those of benzene derivatives . These studies provide a foundation for understanding the potential reactions "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from related studies. The kinetics of bromination and the influence of substituents on reactivity have been explored . The formation of 4+3 cycloaddition products from the reaction of an alkoxyenone with bromine and a diene like furan has been reported, which could suggest similar reactivity for the compound . These insights are valuable for predicting the behavior of "this compound" in various chemical environments.
Scientific Research Applications
Electrophilic Substitution and Kinetic Studies
Research on electrophilic substitution reactions in heterocyclic systems, such as furans, thiophenes, and pyrroles, highlights the importance of studying the kinetics of bromination and other reactions in these compounds. For instance, the kinetics of bromination of 2-methoxycarbonyl derivatives of furan demonstrate significant rates and reactivity, which could be relevant for understanding the reactivity of the bromophenyl and furan components in our compound (Linda & Marino, 1968).
properties
IUPAC Name |
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALILJHTZDZFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)
![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)
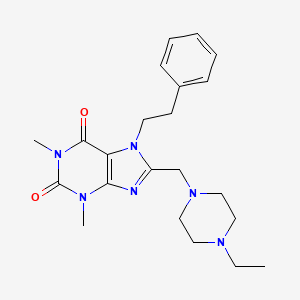

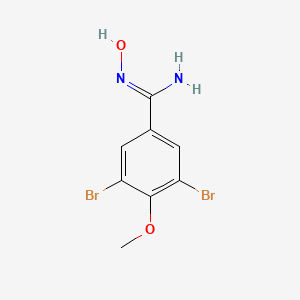

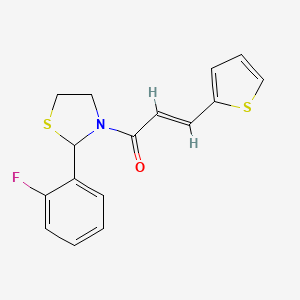

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)
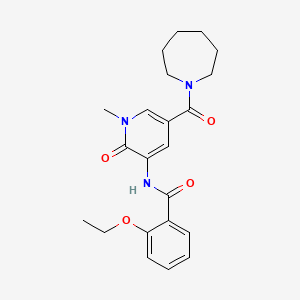

![N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B3017419.png)
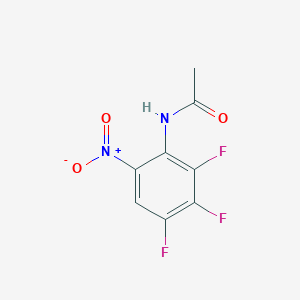
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)